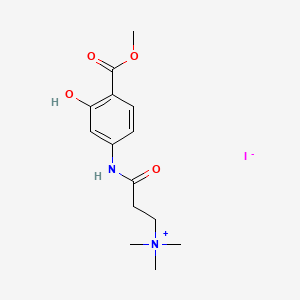
Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of salicylic acid, which is known for its applications in pharmaceuticals and cosmetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide typically involves a multi-step process. The initial step often includes the esterification of salicylic acid to form methyl salicylate. This is followed by the introduction of the dimethylamino group through a reaction with dimethylaminopropylamine. The final step involves the methylation of the compound to form the methiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the formulation of certain pharmaceuticals and cosmetics due to its unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological membranes, altering their permeability and affecting cellular functions. The salicylate moiety can inhibit certain enzymes, leading to anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(dimethylamino)propionate: This compound shares the dimethylamino group but lacks the salicylate moiety.
Dimethylaminopropylamine: A simpler compound used in the synthesis of surfactants and other chemicals.
Uniqueness
Methyl 4-(3-(dimethylamino)propionylamino)salicylate, methiodide is unique due to the combination of the salicylate and dimethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
73680-83-8 |
|---|---|
Fórmula molecular |
C14H21IN2O4 |
Peso molecular |
408.23 g/mol |
Nombre IUPAC |
[3-(3-hydroxy-4-methoxycarbonylanilino)-3-oxopropyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C14H20N2O4.HI/c1-16(2,3)8-7-13(18)15-10-5-6-11(12(17)9-10)14(19)20-4;/h5-6,9H,7-8H2,1-4H3,(H-,15,17,18,19);1H |
Clave InChI |
NKPQWGSBZONPKR-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCC(=O)NC1=CC(=C(C=C1)C(=O)OC)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



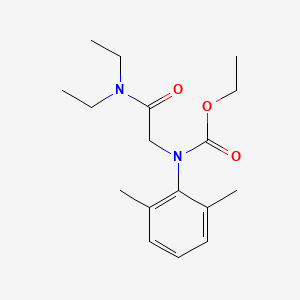
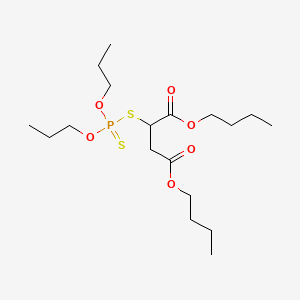

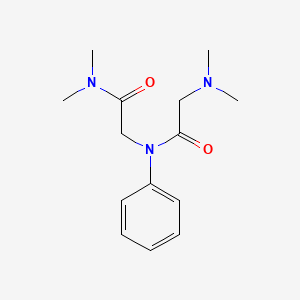
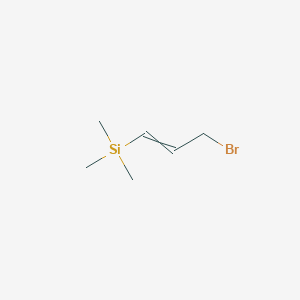

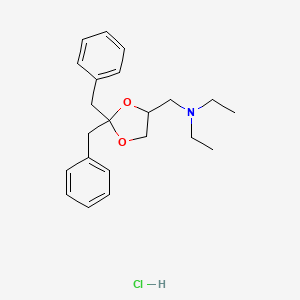

![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)
![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)
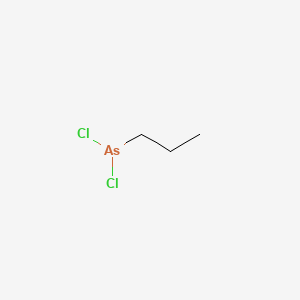
![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
![(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B13775632.png)
